3-(4-butyl-1H-1,2,3-triazol-1-yl)-N-(isoquinolin-5-yl)benzene-1-sulfonamide
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Overview
Description
3-(4-butyl-1H-1,2,3-triazol-1-yl)-N-(isoquinolin-5-yl)benzene-1-sulfonamide is a complex organic compound that features a triazole ring, an isoquinoline moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butyl-1H-1,2,3-triazol-1-yl)-N-(isoquinolin-5-yl)benzene-1-sulfonamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an alkyne with an azide under copper catalysis.
Attachment of the Butyl Group: The butyl group can be introduced through an alkylation reaction, where a butyl halide reacts with the triazole ring.
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the CuAAC reaction, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Butyl alcohol, butyric acid derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: The unique combination of functional groups may make it useful in the development of novel materials with specific electronic or photophysical properties.
Biological Research: It could be used as a probe to study biological processes involving triazole or sulfonamide-containing molecules.
Mechanism of Action
The mechanism of action of 3-(4-butyl-1H-1,2,3-triazol-1-yl)-N-(isoquinolin-5-yl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring could interact with metal ions or other active site residues, while the sulfonamide group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(isoquinolin-5-yl)benzene-1-sulfonamide: Similar structure but with a phenyl group instead of a butyl group.
3-(4-methyl-1H-1,2,3-triazol-1-yl)-N-(isoquinolin-5-yl)benzene-1-sulfonamide: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
The presence of the butyl group in 3-(4-butyl-1H-1,2,3-triazol-1-yl)-N-(isoquinolin-5-yl)benzene-1-sulfonamide may confer unique properties, such as increased lipophilicity, which could affect its biological activity and solubility.
Properties
CAS No. |
1985601-90-8 |
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Molecular Formula |
C21H21N5O2S |
Molecular Weight |
407.5 |
Purity |
95 |
Origin of Product |
United States |
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